2-(1,2,3-thiadiazol-4-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3-thiadiazol-4-yl)pyrazine: is a heterocyclic compound that combines the structural features of pyrazine and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3-thiadiazol-4-yl)pyrazine typically involves the reaction of pyrazine derivatives with thiadiazole precursors. One common method includes the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3-thiadiazol-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, acetic acid, isopropyl alcohol.
Substitution: Various halides, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(1,2,3-thiadiazol-4-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their anticancer properties. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead for anticancer drug development .
Industry: The compound is also used in the development of materials with specific properties, such as luminescent materials for photodynamic therapy and immunochemical analysis .
Mechanism of Action
The mechanism of action of 2-(1,2,3-thiadiazol-4-yl)pyrazine involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes and signaling pathways that are essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Pyrazine derivatives: Compounds with the pyrazine ring structure are known for their diverse chemical reactivity and applications in drug discovery.
Uniqueness: 2-(1,2,3-thiadiazol-4-yl)pyrazine is unique due to the combination of pyrazine and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
IUPAC Name |
4-pyrazin-2-ylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKTGGTRXDSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.